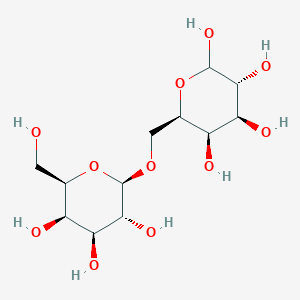
(R)-N-((R)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinuclidine moiety linked to a tetrahydronaphthalene carboxamide, making it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinuclidine Moiety: This can be achieved through the cyclization of appropriate amines.
Coupling with Tetrahydronaphthalene: The quinuclidine derivative is then coupled with a tetrahydronaphthalene carboxylic acid derivative using coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
®-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
®-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
- (S)-N-((S)-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
Uniqueness
®-N-(®-Quinuclidin-3-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide is unique due to its specific stereochemistry, which can influence its binding affinity and selectivity for molecular targets. This stereochemistry can result in distinct pharmacological profiles compared to its enantiomers or other similar compounds.
Properties
Molecular Formula |
C18H24N2O |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(1R)-N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
InChI |
InChI=1S/C18H24N2O/c21-18(19-17-12-20-10-8-14(17)9-11-20)16-7-3-5-13-4-1-2-6-15(13)16/h1-2,4,6,14,16-17H,3,5,7-12H2,(H,19,21)/t16-,17+/m1/s1 |
InChI Key |
KOAZNWLKDYIEHQ-SJORKVTESA-N |
Isomeric SMILES |
C1C[C@H](C2=CC=CC=C2C1)C(=O)N[C@H]3CN4CCC3CC4 |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NC3CN4CCC3CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-3-[4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13845477.png)
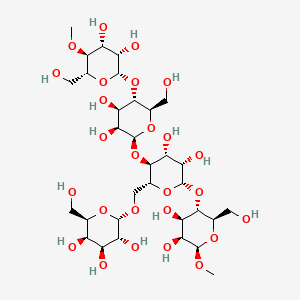
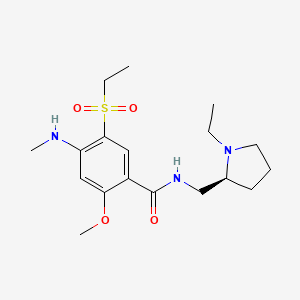
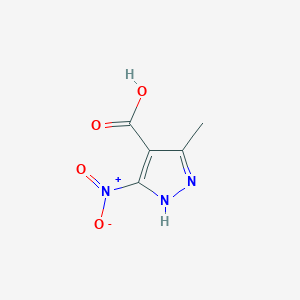
![Sodium;2-[(4-aminobenzoyl)amino]acetic acid](/img/structure/B13845505.png)
![4-methyl-2-(1-methylethyl)-5-[(1E)-2-phenylethenyl]-1,3-Benzenediol](/img/structure/B13845508.png)
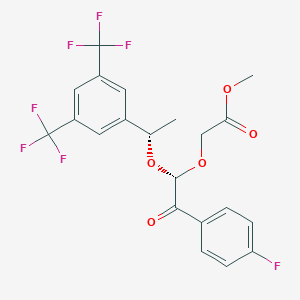
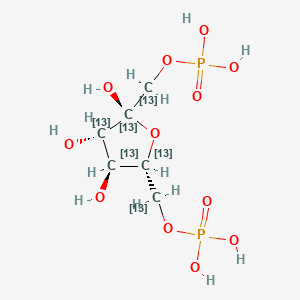
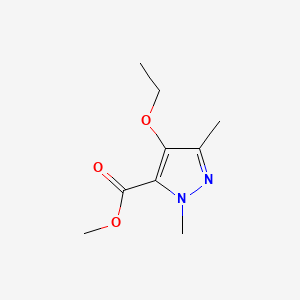
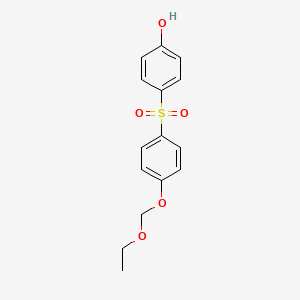
![1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B13845536.png)
![Ethyl 6-bromo-2-[(3-carbamimidoylphenyl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate](/img/structure/B13845542.png)
